![molecular formula C28H18O4 B8143917 5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8143917.png)
5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde: is an organic compound consisting of four phenyl rings connected linearly with aldehyde groups at the 3,3’‘’,5,5’‘’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quaterphenyl Core: This can be achieved through Suzuki coupling reactions, where phenylboronic acid derivatives are coupled with halogenated benzene derivatives in the presence of a palladium catalyst.
Introduction of Aldehyde Groups: The aldehyde groups can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods: Industrial production methods for [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Nitro or halogenated derivatives of the compound
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Probes: Can be used as a fluorescent probe in biological imaging due to its conjugated system.
Drug Development: Potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific electronic properties.
Catalysis: Can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
作用机制
The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the conjugated phenyl rings. These structural features allow it to interact with different molecular targets, such as enzymes and receptors, potentially modulating their activity.
相似化合物的比较
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-diamine: Contains amino groups instead of aldehyde groups, used in the synthesis of covalent organic frameworks (COFs).
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid: Contains carboxyl groups instead of aldehyde groups, used in the synthesis of metal-organic frameworks (MOFs).
Uniqueness:
Reactivity: The presence of aldehyde groups makes [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarbaldehyde more reactive compared to its amino and carboxyl counterparts.
Applications: Its unique structure and reactivity make it suitable for specific applications in organic synthesis, material science, and biological research.
属性
IUPAC Name |
5-[4-[4-(3,5-diformylphenyl)phenyl]phenyl]benzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-15-19-9-20(16-30)12-27(11-19)25-5-1-23(2-6-25)24-3-7-26(8-4-24)28-13-21(17-31)10-22(14-28)18-32/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRBEJSTASKSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
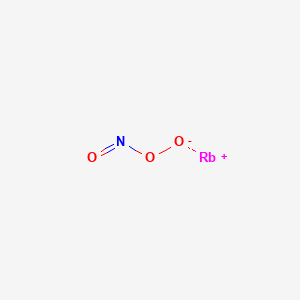

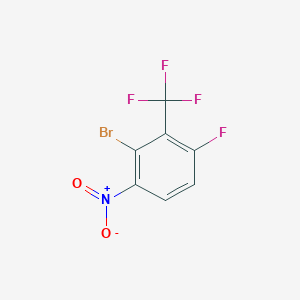
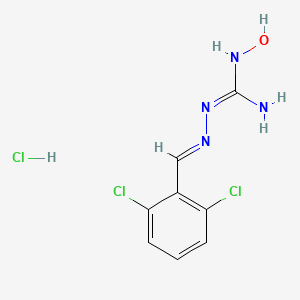

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoate](/img/structure/B8143884.png)
![(5S)-5,6-Dihydro-5-(1-methylpropyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8143885.png)
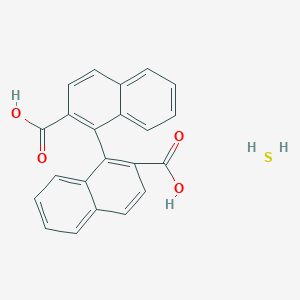
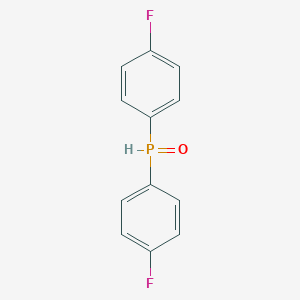
![1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one](/img/structure/B8143901.png)
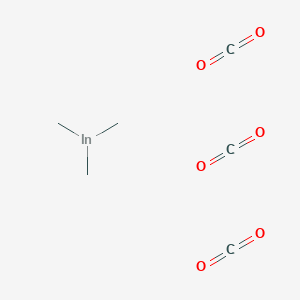
![4-[3-amino-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8143911.png)
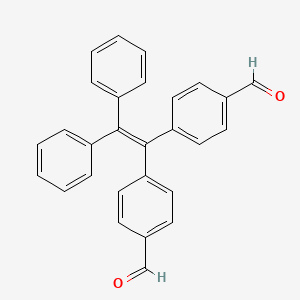
![4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8143930.png)
